molecular formula C25H21N5O2 B4029818 N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B4029818
M. Wt: 423.5 g/mol
InChI Key: PAGYBILODYZFBO-UHFFFAOYSA-N
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Description

N-(5,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

While the specific mechanism of action for this compound is not known, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Future Directions

The future research in this field is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common method includes the reaction of an appropriate amine with a diketone derivative under acidic conditions to form the triazolo[1,5-a]pyrimidine ring[_{{{CITATION{{{_1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ...

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts such as Schiff base zinc complexes supported on magnetite nanoparticles have been employed to enhance the efficiency and selectivity of the synthesis under mild conditions[_{{{CITATION{{{_2{The preparation of [1,2,4]triazolo 1,5- - RSC Publishing. These methods ensure high purity and yield, making the compound suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.

Medicine: The compound has been studied for its pharmacological properties, including its potential use in treating diseases such as cancer and inflammatory disorders. Its interaction with specific molecular targets suggests its utility in drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • N-(7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

  • N-(7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Uniqueness: N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide stands out due to its specific substitution pattern and the presence of the methoxybenzamide group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-32-20-14-12-19(13-15-20)23(31)27-24-28-25-26-21(17-8-4-2-5-9-17)16-22(30(25)29-24)18-10-6-3-7-11-18/h2-16,22H,1H3,(H2,26,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGYBILODYZFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
Reactant of Route 5
N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide
Reactant of Route 6
N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

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